molecular formula C11H16O3 B14485662 (3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione CAS No. 65424-96-6

(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione

Cat. No.: B14485662
CAS No.: 65424-96-6
M. Wt: 196.24 g/mol
InChI Key: PGXVHPCIVGWIMS-IONNQARKSA-N
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Description

(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione is a chiral compound with significant interest in organic chemistry and various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using organocatalysts under “on water” conditions . The reaction conditions often include low loading of catalysts (e.g., 0.5 mol%) and specific reagents such as dithiomalonates and nitrostyrenes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-Hexyl-4-methyloxolane-2,5-dione: Similar structure with a hexyl group instead of a cyclohexyl group.

    (3S,4S)-3-Cyclohexyl-4-ethyl-oxolane-2,5-dione: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

(3S,4S)-3-Cyclohexyl-4-methyloxolane-2,5-dione is unique due to its specific stereochemistry and the presence of both cyclohexyl and methyloxolane groups. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

65424-96-6

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(3S,4S)-3-cyclohexyl-4-methyloxolane-2,5-dione

InChI

InChI=1S/C11H16O3/c1-7-9(11(13)14-10(7)12)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3/t7-,9+/m0/s1

InChI Key

PGXVHPCIVGWIMS-IONNQARKSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)OC1=O)C2CCCCC2

Canonical SMILES

CC1C(C(=O)OC1=O)C2CCCCC2

Origin of Product

United States

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